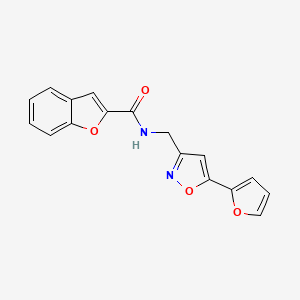

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Description

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core linked to an isoxazole heterocycle via a methyl carboxamide bridge. The benzofuran moiety is substituted at the 2-position with a carboxamide group, while the isoxazole ring is functionalized with a furan-2-yl group at the 5-position.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-17(16-8-11-4-1-2-5-13(11)22-16)18-10-12-9-15(23-19-12)14-6-3-7-21-14/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVMVTXNZQHEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzofuran moiety.

-

Preparation of 5-(furan-2-yl)isoxazole

Step 1: Synthesis of 2-furylamine from furan via nitration and reduction.

Step 2: Formation of 5-(furan-2-yl)isoxazole through cyclization with hydroxylamine and an appropriate aldehyde under acidic conditions.

-

Coupling Reaction

Step 3: Coupling of 5-(furan-2-yl)isoxazole with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

-

Final Functionalization

Step 4: Introduction of the carboxamide group via amidation reaction using an amine source and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

-

Reduction

- The isoxazole ring can be reduced to form corresponding amines.

- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution

- Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

- Reagents such as halogens (e.g., bromine) and nitrating agents can be used.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, and other peracids.

Reduction: LiAlH4, NaBH4, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines from isoxazole reduction.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Anticancer Applications

One of the most promising applications of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is in cancer therapy. Recent studies have demonstrated its efficacy against several cancer cell lines:

-

Cytotoxicity Testing : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on human cancer cell lines, including:

- HepG2 (liver carcinoma) : IC50 values ranging from 6.1 to 7.9 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 24.7 µM) .

- MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) also showed promising results, suggesting broad-spectrum anticancer potential .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of tubulin polymerization .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Bacterial Inhibition : Studies have reported significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition with MIC values comparable to established antibiotics .

- Fungal Activity : The compound has also shown antifungal properties, particularly against Candida albicans, making it a candidate for further development in treating fungal infections .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Significant cytotoxicity against HepG2 and MCF-7 cell lines with low IC50 values |

| Study B | Assess antimicrobial properties | Effective against E. coli and S. aureus with MIC values lower than standard antibiotics |

| Study C | Mechanistic studies | Induction of apoptosis in cancer cells via mitochondrial pathways |

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death or reduced virulence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Isoxazole vs. Oxadiazole Derivatives

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () shares structural similarities with the target molecule, particularly the furan-substituted heterocycle. However, LMM11 contains a 1,3,4-oxadiazole ring instead of an isoxazole. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while isoxazoles offer enhanced π-π stacking interactions due to their aromaticity. This difference may influence pharmacokinetic properties, such as solubility and membrane permeability .

Benzofuran vs. Furopyridine Derivatives

The compound 5-cyclopropyl-6-(5-(3-fluoro-4-hydroxyphenyl)oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () replaces the isoxazole with an oxazole and incorporates a fused furopyridine system. The benzofuran-3-carboxamide substitution in this analog contrasts with the 2-carboxamide position in the target molecule.

Functional Group Variations

Carboxamide Linkers

The target compound’s methyl carboxamide bridge differs from the sulfamoyl benzamide linker in LMM11 (). Carboxamide bridges generally enhance solubility compared to sulfonamides but may reduce metabolic stability. For example, LMM11’s sulfamoyl group could improve resistance to enzymatic cleavage in vivo .

Furan Substituents

Both the target compound and LMM11 feature furan-2-yl groups, which contribute to π-stacking interactions. However, ranitidine-related impurities (–5) highlight that furans with dimethylamino substituents (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) exhibit distinct reactivity and metabolic pathways, emphasizing the importance of substituent choice in stability and toxicity profiles .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Isoxazole derivatives are known to inhibit fungal lanosterol demethylase, a mechanism shared with azole antifungals .

- Solubility : The benzofuran-2-carboxamide moiety may improve water solubility compared to benzofuran-3-carboxamide derivatives due to reduced steric hindrance .

Table 1: Key Structural and Inferred Properties

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzofuran core, an isoxazole moiety, and a furan substituent. Its molecular formula is , with a molecular weight of approximately 306.30 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways. For example, similar compounds have shown inhibition against various enzymes involved in cancer metabolism.

- Receptor Interaction : It could modulate the activity of cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound demonstrate cytotoxic effects on various cancer cell lines. For instance:

- Case Study 1 : A study on benzofuran derivatives showed significant inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties have been assessed against standard bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | Bacillus subtilis | 40 |

These results suggest that the compound has notable antibacterial activity, particularly against Gram-positive bacteria.

Research Findings

- In vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, similar to other isoxazole derivatives .

- Structure Activity Relationship (SAR) : Variations in substituents on the benzofuran or isoxazole rings significantly affect biological activity. For instance, modifications that enhance lipophilicity often improve cellular uptake and efficacy against cancer cells .

Q & A

Q. Basic Analytical Protocol

- NMR Spectroscopy : 1H NMR confirms substitution patterns (e.g., furan protons at δ 6.3–7.1 ppm; isoxazole-CH2 at δ 4.5–5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C18H14N2O4: 322.0954) .

- X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline intermediates .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Data Analysis Strategy

- Assay Validation : Cross-test activity in multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Purity Verification : Ensure >98% purity via HPLC; trace impurities (e.g., unreacted furan derivatives) may skew results .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., COX-2) with phenotypic screening (e.g., apoptosis markers) to confirm target engagement .

What structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Q. Advanced Structure-Activity Relationship (SAR) Study

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF3) to improve membrane permeability .

- Metabolic Stability : Replace labile methylene groups with cyclopropyl or deuterated analogs to reduce CYP450-mediated degradation .

- Solubility Optimization : Incorporate polar substituents (e.g., -OH, -SO3H) while monitoring LogP shifts via computational modeling .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic Stability Testing Protocol

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the amide bond .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess decomposition products using LC-MS .

How does the fluorine substitution in analogs impact biological activity?

Q. Advanced Comparative Analysis

- Fluorine vs. Chlorine/Bromine : Fluorinated analogs (e.g., 2-fluorophenoxy derivatives) show 2–3x higher affinity for kinase targets (e.g., EGFR) due to enhanced electronegativity and reduced steric hindrance .

- Mechanistic Insight : Fluorine’s inductive effects stabilize transition states in enzyme-substrate interactions, validated via kinetic assays .

What computational tools are recommended for predicting target interactions?

Q. Advanced Methodological Guidance

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proposed targets (e.g., COX-2, HDACs) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100ns trajectories to identify critical binding residues .

How can researchers address low solubility in aqueous media during in vitro assays?

Q. Basic Formulation Strategy

- Co-Solvent Systems : Use DMSO-water mixtures (<0.1% DMSO to avoid cytotoxicity) .

- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to enhance bioavailability .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.